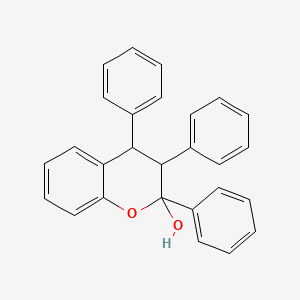
2,3,4-Triphenyl-2-chromanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Triphenyl-2-chromanol is an organic compound characterized by a chromanol core with three phenyl groups attached at the 2, 3, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenyl-2-chromanol typically involves the condensation of benzaldehyde derivatives with chroman-2-ol under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
2,3,4-Triphenyl-2-chromanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanol to its corresponding chroman.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chroman derivatives.
Substitution: Functionalized phenyl derivatives.
科学研究应用
2,3,4-Triphenyl-2-chromanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2,3,4-Triphenyl-2-chromanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is mediated through pathways involving reactive oxygen species (ROS) and other oxidative stress-related mechanisms.
相似化合物的比较
Similar Compounds
6-Hydroxy-chromanols: These compounds share a similar chromanol core but differ in the position and number of phenyl groups.
Triphenylamine: Another compound with a triphenyl structure, used in optoelectronic materials.
Uniqueness
2,3,4-Triphenyl-2-chromanol is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
2,3,4-Triphenyl-2-chromanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant properties and antiproliferative effects against cancer cells. This article aims to synthesize current research findings, case studies, and relevant data on the biological activity of this compound.
Chemical Structure and Properties
This compound belongs to the chromanol family, characterized by a chroman core structure with three phenyl groups attached at the 2, 3, and 4 positions. This unique arrangement enhances its lipophilicity and potential interactions with biological membranes. The presence of hydroxyl groups in the chromanol structure is crucial for its antioxidant activity.
The biological activity of this compound can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenolic hydroxyl group allows for hydrogen atom transfer (HAT), which is essential in neutralizing reactive oxygen species (ROS). This property is significant in protecting cells from oxidative damage and may contribute to its antiproliferative effects in cancer cells.
Antioxidant Activity
Several studies have assessed the antioxidant capacity of this compound using various assays:
These results indicate that this compound exhibits robust antioxidant properties comparable to established antioxidants like Trolox.
Antiproliferative Activity
Research indicates that this compound may possess significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that this compound inhibited the growth of MDA-MB-231 breast carcinoma cells by inducing apoptosis through mitochondrial pathways. The compound was shown to cause mitochondrial depolarization and cytochrome c release at concentrations as low as 25 μM .
Case Study: Breast Cancer Cells
In a controlled experiment involving MDA-MB-231 cells:
- Concentration Tested : 25–50 μM
- Effects Observed :
- Mitochondrial membrane potential disruption.
- Induction of apoptosis primarily through mitochondrial pathways.
- Cell cycle arrest at the G1/S checkpoint.
These findings suggest a promising role for this compound in cancer therapeutics.
属性
CAS 编号 |
6274-76-6 |
|---|---|
分子式 |
C27H22O2 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
2,3,4-triphenyl-3,4-dihydrochromen-2-ol |
InChI |
InChI=1S/C27H22O2/c28-27(22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)29-27/h1-19,25-26,28H |
InChI 键 |
UDJNXCSHYNRFGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(OC3=CC=CC=C23)(C4=CC=CC=C4)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















